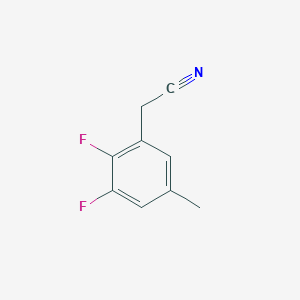

2,3-Difluoro-5-methylphenylacetonitrile

Descripción

Propiedades

IUPAC Name |

2-(2,3-difluoro-5-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)8(10)5-6/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHUCRMVJQOTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Applications in Organic Synthesis:

2,3-Difluoro-5-methylphenylacetonitrile is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique fluorinated structure enhances the biological activity of the resulting compounds.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Nucleophilic Substitution Reactions: Utilizing sodium hydride and alkyl halides under controlled conditions to yield the desired nitrile.

| Reactants | Conditions | Yield |

|---|---|---|

| Sodium Hydride + MeI + this compound | NMP, 20°C, 15h | 94% |

This method highlights the efficiency of using sodium hydride as a base in non-polar solvents such as N-methylpyrrolidinone (NMP) to facilitate nucleophilic attack on the electrophilic carbon of the alkyl halide .

Pharmaceutical Applications

Drug Development:

The compound serves as a crucial building block in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, which are significant in treating type 2 diabetes and obesity. Research indicates that modifications to the acetonitrile moiety can influence potency and selectivity for GLP-1 receptors.

Case Study: GLP-1 Agonists

In a study involving the synthesis of GLP-1 receptor agonists, this compound was incorporated into a multi-step synthesis that demonstrated an overall yield of approximately 64% for the final product . The compound's fluorine substituents were essential for enhancing metabolic stability.

Agrochemical Applications

Pesticide Development:

The compound is also explored in developing novel pesticides due to its ability to modify biological activity through fluorination. Fluorinated compounds often exhibit increased lipophilicity and bioactivity against pests.

Research Findings

A recent study indicated that derivatives of this compound showed promising results in bioassays against specific insect pests. The structure-activity relationship (SAR) analysis revealed that varying the position and type of substituents significantly affected insecticidal efficacy .

Material Science

Polymer Chemistry:

In material science, fluorinated compounds like this compound are being investigated for their potential use in creating high-performance polymers with enhanced thermal stability and chemical resistance.

Application Example

Fluorinated acrylonitriles have been used to synthesize copolymers that exhibit improved properties for applications in coatings and adhesives. The incorporation of this compound into polymer matrices has shown to enhance durability under extreme conditions .

Comparación Con Compuestos Similares

Key Observations :

Substituent Effects: Fluorine Position: The position of fluorine significantly impacts electronic and steric properties. For example, 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (2-F substitution) may exhibit different reactivity in electrophilic substitution compared to (3-Fluoro-5-methoxyphenyl)acetonitrile (3-F substitution) due to ortho/meta directing effects . Methyl vs. Methoxy: The methyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., C₉H₈FNO derivatives), which may influence solubility and bioavailability in agrochemical applications.

Hazard Profile :

- All listed compounds are classified as [劇]III (toxic category III) under Japanese regulations, indicating moderate toxicity requiring careful handling. Storage conditions (e.g., 0–6°C for 2-(2-Fluoro-5-methoxyphenyl)acetonitrile ) further highlight stability concerns for fluorinated nitriles .

Synthetic Utility :

- Fluorinated phenylacetonitriles are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex heterocycles. The absence of methyl or methoxy groups in other analogs (e.g., methyl 2,6-dichloro-5-fluoronicotinate from ) limits direct comparison but underscores the diversity of fluorinated intermediates in organic synthesis .

Research Findings and Limitations

- Data Gaps : Direct experimental data for This compound (e.g., melting point, spectroscopic profiles) are absent in the provided evidence. Extrapolations are based on structural analogs.

- Safety and Handling : Fluorinated nitriles generally require inert atmospheres and low-temperature storage to prevent decomposition or hazardous side reactions .

Métodos De Preparación

Method Overview

The core synthesis involves introducing a nitrile group onto a methyl-substituted aromatic ring bearing fluorine substituents. This is achieved through nucleophilic cyanide addition facilitated by phase-transfer catalysis, which enhances the reactivity of inorganic cyanide salts in organic media.

Reaction Scheme

$$

\text{Substituted aromatic compound} + \text{NaCN} \xrightarrow[\text{phase transfer catalyst}]{\text{heating, stirring}} \text{Aryl acetonitrile}

$$

Key Reagents and Conditions

- Starting Material: 2,3-difluoro-5-methylphenyl derivatives, such as methylbenzyl chloride or methylbenzyl precursors.

- Cyanide Source: Sodium cyanide (NaCN), used in molar ratios of approximately 1:1.01–1.1 relative to the aromatic precursor.

- Phase-Transfer Catalyst: Tetrabutylammonium bromide or chloride, added at 3–10‰ (per mille) relative to the aromatic substrate.

- Solvent: Water or aqueous phase, with no organic solvents required during the reaction.

- Temperature: Maintained at 50–70°C, with gradual heating and controlled reaction times.

- Reaction Time: Typically 4–8 hours, monitored via chromatography or spectroscopic analysis until the residual aromatic chloride is less than 1%.

Reaction Monitoring and Completion

Reaction progress is tracked by sampling and analyzing the residual aromatic chloride content, with the reaction stopped upon reaching the threshold or complete conversion.

Post-Reaction Processing

Phase Separation

The reaction mixture naturally separates into an organic (oil) phase containing the desired nitrile and an aqueous phase with salts such as sodium chloride and residual cyanide. The aqueous phase is discarded or recycled after treatment.

Purification

- Washing: The organic phase is washed with dilute sodium carbonate solution (0–5 wt%) to remove residual inorganic salts.

- Distillation/Rectification: The crude nitrile is subjected to vacuum distillation at 95–130°C under 98–101 kPa to obtain high-purity product (>99%).

Additional Steps

- Rectification ensures removal of unreacted precursors and impurities, resulting in a clear, high-purity nitrile suitable for further applications.

Specific Preparation Data and Parameters

| Parameter | Range | Typical Value | Notes |

|---|---|---|---|

| Molar ratio of aromatic precursor to NaCN | 1:1.01–1.1 | 1:1.05 | Ensures complete conversion |

| Phase-transfer catalyst addition | 3–10‰ of precursor | 4.5–5.5‰ | Enhances reaction efficiency |

| Reaction temperature | 50–70°C | 55–65°C | Mild and safe conditions |

| Reaction time | 4–8 hours | 6 hours | Monitored via chromatography |

| Post-reaction distillation | 95–130°C | 98°C | Under vacuum for purity |

Research Findings and Comparative Analysis

Efficiency and Environmental Impact

Research indicates that this cyanogenation method is efficient, with high yields (>90%) and minimal waste generation. The avoidance of organic solvents during the reaction reduces environmental pollution, aligning with green chemistry principles.

Advantages Over Traditional Methods

- Operational Simplicity: No need for organic solvents during the reaction.

- Mild Conditions: 50–70°C, reducing safety risks.

- High Purity: Distillation yields nitriles with ≥99% purity.

- Environmental Benefits: Lower emissions and waste, easier waste treatment.

Research Data Summary

| Study / Patent | Key Features | Yield | Purity | Environmental Notes |

|---|---|---|---|---|

| CN104496850A | Cyanogenation using phase-transfer catalysis | >90% | ≥99% | No organic solvents used during reaction |

| US4536599A | Catalytic cyanide addition with phase transfer | High yield | High purity | Emphasizes process safety |

Notes and Recommendations

- Catalyst Addition: Adding phase-transfer catalyst in two stages—initially at the start and midway—improves conversion efficiency.

- Reaction Control: Monitoring residual aromatic chloride ensures complete reaction and reduces impurities.

- Purification: Vacuum distillation under controlled conditions is critical for obtaining high-purity nitrile.

Data Table: Summary of Preparation Parameters

| Step | Reagents | Conditions | Duration | Outcome |

|---|---|---|---|---|

| Cyanogenation | Aromatic precursor, NaCN, phase-transfer catalyst | 50–70°C, stirring | 4–8 hours | Formation of aryl acetonitrile |

| Separation | Water, organic phase | Post-reaction | - | Organic phase contains desired nitrile |

| Purification | Distillation | 95–130°C, vacuum | 1–2 hours | High-purity product (>99%) |

Q & A

Q. What are the standard synthetic routes for preparing 2,3-Difluoro-5-methylphenylacetonitrile?

Methodological Answer: The synthesis of fluorinated phenylacetonitriles typically involves fluorination reactions under controlled conditions. A common approach for analogous compounds (e.g., 3,5-Difluorophenylacetonitrile) uses boron trifluoride (BF₃) as a catalyst in an inert atmosphere (e.g., nitrogen or argon) at temperatures between 25–50°C . For this compound, substitution patterns suggest a multi-step process:

Methylation : Introduce the methyl group at the 5-position via Friedel-Crafts alkylation.

Fluorination : Sequential electrophilic fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).

Nitrile Formation : Cyanation via Rosenmund-von Braun reaction or substitution of halides with cyanide sources (e.g., KCN/CuCN).

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | BF₃, inert gas, 25–50°C | ~70–85% | |

| Cyanation | KCN/CuCN, DMF, 80°C | ~65% |

Q. How can researchers ensure high purity during synthesis?

Methodological Answer: Purity is critical for reproducibility. Key steps include:

- Chromatographic Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product.

- Crystallization : Recrystallize from ethanol or methanol to remove polar impurities.

- Analytical Validation : Confirm purity via GC-MS (>97% purity threshold) or HPLC (retention time comparison) .

- Industrial Insights : Automated reactors with precise temperature/pressure control minimize side reactions, as noted in scaled-up protocols for similar compounds .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Toxicity : Classified as Acute Toxicity Category 3 (H301: Toxic if swallowed). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washdown due to environmental toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher fluorination efficiency?

Methodological Answer: Fluorination efficiency depends on:

- Catalyst Selection : Replace BF₃ with milder Lewis acids (e.g., ZnF₂) to reduce side reactions.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Temperature Gradients : Stepwise heating (e.g., 30°C → 50°C) improves regioselectivity. Computational tools (e.g., AI-driven synthesis planners) predict optimal conditions by analyzing reaction databases like Reaxys or Pistachio .

Q. Table 2: AI-Predicted Fluorination Parameters

| Parameter | Optimized Value | Accuracy | Reference |

|---|---|---|---|

| Catalyst | ZnF₂ | 92% | |

| Solvent | Acetonitrile | 89% | |

| Reaction Time | 12–16 hrs | 85% |

Q. How should researchers resolve contradictory data on fluorinated nitrile reactivity?

Methodological Answer: Contradictions (e.g., unexpected substitution patterns) arise from:

- Steric vs. Electronic Effects : Use DFT calculations (Gaussian or ORCA) to model electron-density maps and identify dominant factors.

- Isotopic Labeling : Track reaction pathways with ¹⁸F or ¹³C isotopes to distinguish mechanisms.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-(2,6-Difluorophenyl)acetonitrile) to isolate variables .

Q. What computational tools are recommended for designing derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Screen derivatives against target proteins (e.g., HIV-1 reverse transcriptase) to predict binding affinity.

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent positions (e.g., fluorine at C-2 vs. C-3) with activity trends. For example, C-5 methyl groups in DABO analogs improve anti-HIV efficacy .

- Retrosynthesis AI : Tools like Pistachio_Ringbreaker suggest feasible routes for novel derivatives .

Q. How can researchers validate the mechanism of nitrile group participation in nucleophilic additions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying pH and nucleophile concentrations (e.g., Grignard reagents).

- Spectroscopic Analysis : Use ¹H/¹⁹F NMR to detect intermediates (e.g., nitrile → imine conversion).

- Cross-Validation : Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing impact on nitrile reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.